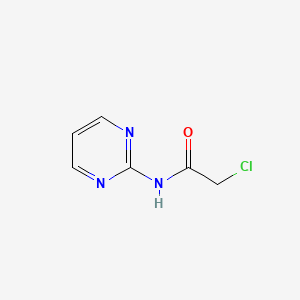

2-Chloro-N-pyrimidin-2-yl-acetamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-pyrimidin-2-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN3O/c7-4-5(11)10-6-8-2-1-3-9-6/h1-3H,4H2,(H,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHKOSWFVNOWHEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80350434 | |

| Record name | 2-Chloro-N-pyrimidin-2-yl-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52687-97-5 | |

| Record name | 2-Chloro-N-pyrimidin-2-yl-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-N-(pyrimidin-2-yl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-N-pyrimidin-2-yl-acetamide (CAS: 52687-97-5)

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Chloro-N-pyrimidin-2-yl-acetamide, a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document details its synthesis, chemical properties, and versatile applications, with a focus on its role as a foundational building block in the synthesis of complex heterocyclic compounds.

Core Compound Identification and Properties

This compound is a bifunctional molecule featuring a reactive chloroacetyl group and a pyrimidine ring. This structural combination makes it a valuable precursor in organic synthesis. The chloroacetamide moiety acts as a potent electrophile, readily undergoing nucleophilic substitution, while the pyrimidine ring is a well-established scaffold in medicinal chemistry, often imparting crucial physicochemical properties to target molecules. The definitive Chemical Abstracts Service (CAS) number for this compound is 52687-97-5 [1][2][3][4].

| Property | Value | Source(s) |

| CAS Number | 52687-97-5 | [1][2][3][4] |

| Molecular Formula | C₆H₆ClN₃O | [2][3][5] |

| Molecular Weight | 171.59 g/mol | [2][3] |

| IUPAC Name | 2-chloro-N-(pyrimidin-2-yl)acetamide | [3] |

| Canonical SMILES | C1=CN=C(N=C1)NC(=O)CCl | [5] |

| InChIKey | JHKOSWFVNOWHEU-UHFFFAOYSA-N | [5] |

| Primary Use | For Research & Development use only | [1][3] |

Synthesis Pathway and Experimental Protocol

The principal method for synthesizing this compound and its analogs is the direct acylation of the corresponding amine with chloroacetyl chloride[6][7]. This nucleophilic acyl substitution reaction is efficient and widely applicable. The amino group of 2-aminopyrimidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. This forms a tetrahedral intermediate which then collapses to create the stable amide bond, eliminating hydrogen chloride (HCl) as a byproduct. To drive the reaction to completion, a base is typically added to neutralize the generated HCl[7].

General Synthesis Workflow

Caption: Role of the title compound as a key intermediate in heterocyclic synthesis.

Safety, Handling, and Storage

As with all chloroacetamide derivatives, this compound should be handled with care in a well-ventilated area, preferably a chemical fume hood. It is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[8]

| Precautionary Category | GHS Statements | Source(s) |

| Prevention | P261: Avoid breathing dust. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/protective clothing/eye protection/face protection. | |

| Response | P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [8] |

| Storage | Store locked up. Store in a well-ventilated place. Keep container tightly closed. Recommended storage temperature is 2-8°C. | [3][9] |

| Disposal | P501: Dispose of contents/container to an approved waste disposal plant. | [10][9] |

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[9]

Conclusion

This compound (CAS: 52687-97-5) is a fundamentally important and highly versatile chemical intermediate. Its straightforward synthesis and the predictable reactivity of its chloroacetyl group provide a reliable entry point for the construction of a wide range of complex, pharmaceutically relevant heterocyclic compounds. A thorough understanding of its properties, synthesis, and handling is essential for any researcher utilizing this valuable building block in drug discovery and development programs.

References

-

PubChem. (n.d.). 2-Chloro-N-pyridin-2-yl-acetamide. National Center for Biotechnology Information. Retrieved from [Link]

-

ACS Omega. (2023). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. ACS Publications. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono. Retrieved from [Link]

-

Chemical Synthesis Database. (n.d.). 2-chloro-N-(2,4-diamino-6-hydroxy-5-pyrimidinyl)acetamide. Retrieved from [Link]

-

Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 2-chloroacetamide. Retrieved from [Link]

-

PubChem. (n.d.). 2-chloro-N-(pyridin-4-yl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide.... Retrieved from [Link]

-

PubChemLite. (n.d.). 2-chloro-n-(pyrimidin-2-yl)acetamide. Retrieved from [Link]

Sources

- 1. chemicalbook.com [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. cas 52687-97-5|| where to buy 2-Chloro-N-(2-pyrimidinyl)acetamide [english.chemenu.com]

- 4. 52687-97-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. PubChemLite - 2-chloro-n-(pyrimidin-2-yl)acetamide (C6H6ClN3O) [pubchemlite.lcsb.uni.lu]

- 6. Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines] - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 2-Chloro-N-pyridin-2-yl-acetamide | C7H7ClN2O | CID 289435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. chemos.de [chemos.de]

An In-depth Technical Guide to 2-Chloro-N-pyrimidin-2-yl-acetamide: Synthesis, Structure, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-N-pyrimidin-2-yl-acetamide, a key synthetic intermediate in medicinal chemistry. The document delves into its molecular structure, physicochemical properties, and detailed synthetic protocols. While experimental spectroscopic data for this specific molecule is not widely available, this guide presents predicted spectroscopic characteristics and comparative data from its close structural analog, 2-chloro-N-pyridin-2-yl-acetamide, to aid in its characterization. Furthermore, the potential biological activities, including antimicrobial and anticancer properties, are discussed based on the known reactivity of the chloroacetamide moiety and the biological significance of the pyrimidine scaffold. This guide is intended to be a valuable resource for researchers and professionals involved in the synthesis and application of novel heterocyclic compounds for drug discovery and development.

Introduction

This compound is a synthetic organic compound featuring a pyrimidine ring linked to a chloroacetamide group. The pyrimidine core is a fundamental building block in numerous biologically active molecules, including nucleic acids and various therapeutic agents. The chloroacetamide moiety, on the other hand, is a reactive functional group that can serve as a versatile precursor for the synthesis of more complex molecular architectures.[1] The combination of these two structural features makes this compound a compound of significant interest in medicinal chemistry, particularly as an intermediate for the development of novel therapeutic agents.[2]

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of a chloroacetyl group attached to the amino group at the 2-position of a pyrimidine ring.

Caption: Hypothetical mechanism of action for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a general procedure adapted from the synthesis of analogous N-aryl acetamides.

-

2-Aminopyrimidine

-

Chloroacetyl chloride

-

Anhydrous 1,2-dichloroethane (or dichloromethane)

-

Triethylamine

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Acetonitrile (for recrystallization)

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-aminopyrimidine (1.0 equivalent) in anhydrous 1,2-dichloroethane.

-

Add triethylamine (1.2 equivalents) to the solution.

-

Cool the reaction mixture to 0°C in an ice-water bath.

-

While stirring vigorously, add chloroacetyl chloride (1.05 equivalents) dropwise to the cooled solution, maintaining the temperature below 5°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.

-

Monitor the reaction's completion using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with a dilute aqueous HCl solution, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude solid by recrystallization from acetonitrile to yield pure this compound.

Safety and Handling

Based on the GHS classification for the related compound 2-Chloro-N-pyridin-2-yl-acetamide, this compound should be handled with care. It is potentially harmful if swallowed, and may cause skin and serious eye irritation. S[4]tandard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are essential when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in medicinal chemistry. Its straightforward synthesis and the reactivity of the chloroacetyl group provide a versatile platform for the development of novel, biologically active compounds. While further research is needed to fully elucidate its spectroscopic properties and biological profile, this guide provides a solid foundation for researchers working with this and related heterocyclic compounds. The insights into its synthesis, characterization, and potential applications will aid in the rational design and development of new therapeutic agents.

References

-

PubChemLite. 2-chloro-n-(pyrimidin-2-yl)acetamide. [Link]

-

PubChem. 2-Chloro-N-pyridin-2-yl-acetamide. [Link]

-

ACS Omega. Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. [Link]

-

Chemical Synthesis Database. 2-chloro-N-(2,4-diamino-6-hydroxy-5-pyrimidinyl)acetamide. [Link]

-

National Institutes of Health. Crystal structures of N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide and N-(3-chlorophenyl). [Link]

-

International Journal of Pharma Sciences and Research. SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. [Link]

-

PubChem. 2-chloro-N-(pyridin-4-yl)acetamide. [Link]

-

ResearchGate. Characterization, Synthesis and Study of Biological Activity of new Derivatives of Sulphadiazine. [Link]

-

ResearchGate. 2-Chloro-N-(4-nitrophenyl)acetamide. [Link]

-

ResearchGate. (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide.... [Link]

-

ResearchGate. 2-Chloro-N-(4-chloro-2-nitrophenyl)acetamide. [Link]

-

NIST WebBook. 2-Chloro-N-methylacetamide. [Link]

-

YouTube. Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. [Link]

Sources

An In-depth Technical Guide to the Solubility of 2-Chloro-N-pyrimidin-2-yl-acetamide

Abstract

This technical guide addresses the solubility of 2-Chloro-N-pyrimidin-2-yl-acetamide (CAS No. 52687-97-5), a key intermediate in pharmaceutical and chemical synthesis. A comprehensive review of publicly available literature reveals a notable absence of quantitative solubility data for this specific compound. In response, this document provides a robust framework for researchers and drug development professionals to experimentally determine its solubility profile. We present detailed, field-proven protocols for both qualitative and quantitative solubility assessment, including the industry-standard gravimetric method. The guide emphasizes the causality behind experimental choices, ensuring a self-validating system for data generation. Furthermore, contextual solubility data for isomeric compounds are provided to aid in initial solvent selection. This guide is structured to empower researchers with the necessary methodologies to generate reliable and reproducible solubility data, a critical parameter in process development, formulation, and preclinical studies.

Introduction and Compound Identification

This compound is a heterocyclic organic compound featuring a pyrimidine ring linked to a chloroacetamide moiety. The presence of the reactive chloroacetyl group makes it a valuable electrophilic building block for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.[1] Accurate solubility data is fundamental to its application, influencing reaction kinetics, purification strategies, and the bioavailability of its derivatives.[2]

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 2-chloro-N-(pyrimidin-2-yl)acetamide | [3] |

| CAS Number | 52687-97-5 | [3][4] |

| Molecular Formula | C₆H₆ClN₃O | [4] |

| Molecular Weight | 171.58 g/mol | [3] |

| Melting Point | 150-153°C | [5] |

| Storage | Store at 2-8°C under inert gas | [3] |

| Computed LogP | 0.65 | [1] |

Contextual Solubility Insights from Isomeric Compounds

While data for the target compound is scarce, examining its isomers can provide valuable initial direction for solvent screening. The position of the substituent on the pyrimidine or pyridine ring significantly impacts physicochemical properties like melting point and, consequently, solubility.

For instance, the isomer 2-Chloro-N-pyrimidin-5-yl-acetamide is reported to be soluble in solvents like dichloromethane and dimethylformamide (DMF), but poorly soluble in water. This suggests that polar aprotic solvents may be effective for the target compound as well. The significant difference in melting points between the target compound (150-153°C) and its 5-yl isomer (224-228°C) underscores that direct extrapolation is not possible, and experimental verification is essential.[5][6]

Experimental Protocols for Solubility Determination

As a Senior Application Scientist, I advocate for a two-tiered approach to solubility determination: a rapid qualitative assessment followed by a rigorous quantitative measurement for promising solvent systems.

Tier 1: Qualitative Solubility Assessment

This initial screening method is designed to rapidly categorize the compound's solubility in a range of solvents, providing a basis for selecting candidates for quantitative analysis.

Expertise & Experience: The rationale here is efficiency. Before committing to a lengthy gravimetric study, this rapid assessment allows a researcher to quickly identify solvents where the compound is very soluble or practically insoluble, focusing resources on the most promising candidates.

Protocol Steps:

-

Preparation: Dispense a precisely weighed mass (e.g., 10 mg) of this compound into individual, labeled glass vials.

-

Solvent Addition: To each vial, add the selected solvent in measured increments (e.g., 0.1 mL) using a calibrated pipette.

-

Agitation: After each addition, cap the vial and vortex for at least 60 seconds to facilitate dissolution.

-

Observation: Visually inspect the solution against a dark background for any undissolved particles. A solution is considered clear if no particulates are visible to the naked eye.

-

Equilibration (Optional but Recommended): For borderline cases, allow the vial to stand at a controlled temperature for a short period (e.g., 1 hour) and re-observe to check for any delayed precipitation.

-

Categorization: Classify the solubility based on the volume of solvent required to dissolve the solute, as detailed in Table 2.

Table 2: Pharmacopoeial Descriptive Terms for Solubility

| Descriptive Term | Parts of Solvent Required for 1 Part of Solute |

| Very soluble | Less than 1 |

| Freely soluble | From 1 to 10 |

| Soluble | From 10 to 30 |

| Sparingly soluble | From 30 to 100 |

| Slightly soluble | From 100 to 1,000 |

| Very slightly soluble | From 1,000 to 10,000 |

| Practically insoluble | More than 10,000 |

Source: Adapted from standard pharmacopoeial classifications.[7]

Tier 2: Quantitative Solubility Determination by Gravimetric Method

The gravimetric method is a robust and widely accepted technique for accurately determining the equilibrium solubility of a compound.[8][9]

Trustworthiness: This protocol is a self-validating system. The key is ensuring that a true equilibrium saturation has been reached. This is achieved by using an excess of the solid and allowing sufficient time for equilibration with agitation at a constant temperature. The presence of undissolved solid at the end of the equilibration period is a critical visual confirmation that the solution is indeed saturated.[10]

Materials & Equipment:

-

This compound

-

Selected solvents (HPLC grade or higher)

-

Analytical balance (readable to 0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Calibrated pipettes and volumetric flasks

-

Syringe filters (e.g., 0.22 µm PTFE or other compatible material)

-

Pre-weighed evaporating dishes or vials

-

Drying oven

Diagram: Workflow for Gravimetric Solubility Determination

Sources

- 1. chemscene.com [chemscene.com]

- 2. pharmacyjournal.info [pharmacyjournal.info]

- 3. cas 52687-97-5|| where to buy 2-Chloro-N-(2-pyrimidinyl)acetamide [english.chemenu.com]

- 4. scbt.com [scbt.com]

- 5. pharmatutor.org [pharmatutor.org]

- 6. rheolution.com [rheolution.com]

- 7. scribd.com [scribd.com]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. pharmajournal.net [pharmajournal.net]

- 10. lup.lub.lu.se [lup.lub.lu.se]

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Chloro-N-pyrimidin-2-yl-acetamide

Introduction and Molecular Structure

2-Chloro-N-pyrimidin-2-yl-acetamide is a heterocyclic compound featuring a pyrimidine ring linked via an amide bond to a chloroacetyl group. The pyrimidine core is a common motif in pharmacologically active molecules, and the chloroacetamide moiety is a reactive functional group often utilized as a building block in organic synthesis. Accurate structural elucidation is paramount for any research or development involving this molecule. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose.

This guide will provide a detailed, predictive analysis of the key spectroscopic data points essential for the unambiguous confirmation of the molecular structure of this compound.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predictions below are based on established chemical shift theory and comparison with 2-Chloro-N-pyridin-2-yl-acetamide.[1][2]

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the pyrimidine ring protons, the methylene protons of the chloroacetyl group, and the amide proton.

Table 1: Predicted ¹H NMR Data for this compound

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.5 - 10.5 | Broad Singlet | 1H | NH -C=O | The amide proton is typically broad due to quadrupole broadening and exchange. Its chemical shift is highly dependent on solvent and concentration. |

| ~8.6 | Doublet | 2H | H -4, H -6 | These protons are equivalent and adjacent to one nitrogen and one carbon, appearing as a doublet due to coupling with H-5. |

| ~7.1 | Triplet | 1H | H -5 | This proton is coupled to the two equivalent H-4 and H-6 protons, resulting in a triplet. |

| ~4.3 | Singlet | 2H | Cl-CH₂ -C=O | The methylene protons are adjacent to an electron-withdrawing chlorine atom and carbonyl group, resulting in a downfield singlet. |

Solvent: CDCl₃ or DMSO-d₆. Reference: TMS at 0.00 ppm.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165 | C =O | The amide carbonyl carbon is characteristically deshielded and appears significantly downfield. |

| ~158 | C -4, C -6 | These two carbons of the pyrimidine ring are equivalent and are deshielded due to the adjacent nitrogen atoms. |

| ~157 | C -2 | The carbon atom bonded to the amide nitrogen is also highly deshielded. |

| ~118 | C -5 | This carbon is expected to be the most upfield of the aromatic carbons. |

| ~43 | C H₂Cl | The methylene carbon is attached to an electronegative chlorine atom, causing a downfield shift into the aliphatic region. |

Solvent: CDCl₃ or DMSO-d₆.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

Table 3: Predicted IR Absorption Bands for this compound

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3300 - 3200 | Strong | N-H Stretch | This absorption is characteristic of the N-H bond in a secondary amide. Hydrogen bonding can cause this peak to be broad. |

| ~3100 - 3000 | Medium | Aromatic C-H Stretch | These absorptions are typical for C-H bonds on an aromatic ring like pyrimidine. |

| ~1690 - 1670 | Strong | C=O Stretch (Amide I) | The carbonyl stretch of a secondary amide is a very strong and characteristic absorption. Its position is influenced by conjugation with the pyrimidine ring. |

| ~1580 - 1540 | Strong | N-H Bend (Amide II) | This band arises from a combination of N-H bending and C-N stretching and is characteristic of secondary amides. |

| ~1500 - 1400 | Medium | C=C & C=N Stretches | These absorptions are due to the stretching vibrations within the pyrimidine ring. |

| ~800 - 700 | Strong | C-Cl Stretch | The carbon-chlorine bond stretch typically appears in this region of the fingerprint part of the spectrum. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. The molecular formula for this compound is C₆H₆ClN₃O, with a monoisotopic mass of approximately 171.02 Da.[3]

Table 4: Predicted Mass Spectrometry Data for this compound

| Predicted m/z | Assignment | Rationale |

| 171/173 | [M]⁺˙ (Molecular Ion) | The molecular ion peak. The presence of a chlorine atom will result in a characteristic M+2 peak ([M+2]⁺˙) at m/z 173 with an intensity of approximately one-third that of the molecular ion peak, due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl.[4] |

| 136 | [M - Cl]⁺ | Loss of a chlorine radical from the molecular ion. |

| 95 | [C₄H₃N₂-NH]⁺ or [C₅H₅N₂]⁺ | Fragmentation of the pyrimidine ring or loss of the chloroacetamide side chain. This corresponds to the aminopyrimidine cation. |

| 77 | [CH₂Cl-C=O]⁺ | Alpha-cleavage resulting in the chloroacetyl cation. This fragment would also show an isotopic peak at m/z 79. |

digraph "MS_Fragmentation" { graph [splines=true, overlap=false, rankdir=LR]; node [shape=box, style=rounded, fontname="sans-serif", fontsize=10]; edge [fontsize=9];M [label="[C₆H₆ClN₃O]⁺˙\nm/z = 171/173"]; F1 [label="[C₆H₆N₃O]⁺\nm/z = 136"]; F2 [label="[C₄H₅N₃]⁺˙\nm/z = 95"]; F3 [label="[C₂H₂ClO]⁺\nm/z = 77/79"];

M -> F1 [label="- Cl•"]; M -> F2 [label="- C₂H₂ClO•"]; M -> F3 [label="- C₄H₄N₃•"]; }

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a solid organic compound like this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument to the specific sample and solvent.

-

Data Acquisition:

-

¹H NMR: Acquire a proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use a relaxation delay of at least 1-2 seconds.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum. A longer acquisition time and more scans will be necessary due to the lower natural abundance of ¹³C.

-

Caption: General workflow for NMR spectroscopic analysis.

IR Spectroscopy (KBr Pellet Method)

-

Sample Preparation: Grind 1-2 mg of the dry sample with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.

-

Data Acquisition: Place the pellet in the sample holder of an FTIR spectrometer. Record a background spectrum of the empty sample compartment, then record the sample spectrum.

Mass Spectrometry (Electron Ionization)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

-

Ionization: Volatilize the sample by heating and ionize it using a high-energy electron beam (typically 70 eV for Electron Ionization - EI).

-

Analysis: The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge (m/z) ratio.

-

Detection: A detector records the abundance of each ion, generating the mass spectrum.

Conclusion

While experimental spectra for this compound are not currently found in public databases, this guide provides a robust, theoretically-grounded prediction of its ¹H NMR, ¹³C NMR, IR, and MS data. The analysis is built upon the well-established principles of spectroscopy and comparative data from the closely related pyridine analogue. The predicted data tables, structural diagrams, and fragmentation patterns herein should serve as a valuable reference for any scientist working on the synthesis, isolation, or characterization of this compound, facilitating its unambiguous identification. The publication of experimentally acquired data for this compound would be a valuable contribution to the scientific community.

References

-

PubChem. 2-Chloro-N-pyridin-2-yl-acetamide. Available at: [Link]

-

PubChemLite. 2-chloro-n-(pyrimidin-2-yl)acetamide. Available at: [Link]

Sources

An In-depth Technical Guide on 2-Chloro-N-pyrimidin-2-yl-acetamide as a Dihydroorotate Dehydrogenase Inhibitor

Executive Summary

Dihydroorotate dehydrogenase (DHODH) has emerged as a compelling therapeutic target for a spectrum of human diseases characterized by rapid cell proliferation, including cancer and autoimmune disorders.[1] This guide provides a comprehensive technical overview of 2-Chloro-N-pyrimidin-2-yl-acetamide, a novel potential inhibitor of DHODH. We will delve into the critical role of DHODH in pyrimidine biosynthesis, the rationale for its inhibition, and a detailed roadmap for the preclinical evaluation of this compound. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable experimental protocols.

Part 1: The Therapeutic Target: Dihydroorotate Dehydrogenase (DHODH)

The Critical Role of DHODH in De Novo Pyrimidine Biosynthesis

The de novo synthesis of pyrimidines is a fundamental metabolic pathway essential for the production of DNA, RNA, and other vital cellular components.[2] Dihydroorotate dehydrogenase (DHODH) is a key enzyme in this pathway, catalyzing the fourth and rate-limiting step: the oxidation of dihydroorotate to orotate.[3][4] This reaction is unique as it is the only step in the pathway that occurs in the mitochondria, directly linking pyrimidine synthesis to the electron transport chain.[5][6]

Rapidly proliferating cells, such as cancer cells and activated lymphocytes, have a high demand for pyrimidine nucleotides to sustain their growth and division.[1][7] These cells are particularly reliant on the de novo pathway, making DHODH an attractive target for therapeutic intervention.[8] By inhibiting DHODH, the supply of essential pyrimidines is choked off, leading to cell cycle arrest and apoptosis in these highly dependent cells.[9][10]

Caption: The de novo pyrimidine biosynthesis pathway, highlighting DHODH's mitochondrial localization.

DHODH as a Target in Cancer and Autoimmune Diseases

The therapeutic potential of DHODH inhibition is well-established.[2] In oncology, the high metabolic demand of tumor cells for nucleotides makes them particularly vulnerable to the depletion of pyrimidines.[7] DHODH inhibitors have shown promise in various cancers, including acute myeloid leukemia (AML), where they can induce differentiation of malignant cells.[8][11]

In autoimmune diseases such as rheumatoid arthritis and multiple sclerosis, the pathogenesis is driven by the hyperproliferation of autoreactive lymphocytes.[12] DHODH inhibitors like leflunomide and teriflunomide are approved for the treatment of these conditions, exerting their immunomodulatory effects by suppressing the proliferation of T and B cells.[2][12]

Structural Insights into DHODH and its Inhibition

Human DHODH is a homodimeric protein located on the inner mitochondrial membrane.[5] Each monomer consists of two domains: a larger α/β-barrel domain containing the active site and a smaller α-helical domain that forms a tunnel leading to the active site.[13] This tunnel is the binding site for ubiquinone, the natural electron acceptor for the enzyme.[14] Many known DHODH inhibitors, such as brequinar, are competitive inhibitors that bind within this ubiquinone-binding tunnel, effectively blocking the enzyme's catalytic activity.[14][15]

Part 2: this compound: A Putative DHODH Inhibitor

Chemical Properties and Synthesis

This compound is a synthetic organic compound with the molecular formula C7H7ClN2O.[16] While specific data for this exact isomer is limited, its structural similarity to other known DHODH inhibitors suggests its potential as a therapeutic agent.

Synthesis: A reliable synthesis for the analogous 2-Chloro-N-pyridin-2-yl-acetamide has been reported and can be adapted for the synthesis of this compound.[17][18] The general procedure involves the acylation of 2-aminopyrimidine with chloroacetyl chloride in an inert solvent.

Hypothetical Synthesis Protocol:

-

Dissolve 2-aminopyrimidine in a suitable aprotic solvent (e.g., 1,2-dichloroethane or dichloromethane).

-

Cool the solution in an ice bath.

-

Slowly add chloroacetyl chloride dropwise to the solution with constant stirring.

-

Allow the reaction to proceed at room temperature until completion, monitored by thin-layer chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with a weak base (e.g., saturated sodium bicarbonate solution).

-

Extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Postulated Mechanism of Action

Based on its chemical structure, this compound is hypothesized to act as a competitive inhibitor of DHODH, binding to the ubiquinone-binding pocket of the enzyme. The pyrimidine ring likely engages in key interactions within the binding site, while the chloroacetamide moiety may form additional contacts, contributing to its inhibitory potency.

Part 3: In Vitro Characterization of this compound

A systematic in vitro evaluation is crucial to determine the potency, selectivity, and mechanism of action of this compound as a DHODH inhibitor.

Enzymatic Assay for DHODH Inhibition

3.1.1. Principle and Rationale

A direct biochemical assay is the first step to confirm the inhibitory activity of the compound against purified DHODH. This assay typically measures the reduction of an artificial electron acceptor, such as 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate by DHODH.[9][10] The rate of DCIP reduction, monitored spectrophotometrically, is proportional to DHODH activity.

Caption: Workflow for the in vitro DHODH enzymatic inhibition assay.

3.1.2. Detailed Experimental Protocol

-

Reagents and Materials:

-

Recombinant human DHODH

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100

-

L-Dihydroorotic acid (DHO)

-

2,6-dichloroindophenol (DCIP)

-

Coenzyme Q10 (optional, can enhance activity)

-

Test compound and a known DHODH inhibitor (e.g., Brequinar) as a positive control

-

96-well microplate

-

Spectrophotometer

-

-

Procedure:

-

Prepare serial dilutions of the test compound and positive control in the assay buffer.

-

In a 96-well plate, add the diluted compounds.

-

Add the recombinant DHODH enzyme to each well and pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.[10]

-

Prepare a reaction mixture containing DHO and DCIP in the assay buffer.

-

Initiate the reaction by adding the reaction mixture to each well.

-

Immediately measure the decrease in absorbance at 600 nm over time using a microplate reader.[9]

-

3.1.3. Data Analysis and Interpretation

The rate of reaction is calculated from the linear portion of the absorbance curve. The percentage of inhibition is determined for each compound concentration relative to a vehicle control. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated by fitting the data to a dose-response curve.

Table 1: Hypothetical In Vitro DHODH Inhibition Data

| Compound | Target | IC50 (nM) |

| This compound | DHODH | [Hypothetical Value, e.g., 50] |

| Brequinar (Positive Control) | DHODH | ~5-20[19] |

| Leflunomide (Reference) | DHODH | ~500-1000 |

Cell-Based Proliferation Assays

3.2.1. Rationale and Choice of Cell Lines

Cell-based assays are essential to assess the compound's effect on cell proliferation, which is a key downstream consequence of DHODH inhibition.[9] A panel of cancer cell lines known to be sensitive to DHODH inhibitors (e.g., HL-60, A375) should be used.[9][20]

3.2.2. Detailed Experimental Protocol

-

Materials:

-

Selected cancer cell lines

-

Complete cell culture medium

-

Test compound and positive control

-

Cell viability reagent (e.g., MTT, CellTiter-Glo)

-

96-well cell culture plates

-

-

Procedure:

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compound.

-

Incubate for a specified period (e.g., 72 hours).

-

Add the cell viability reagent and measure the signal (absorbance or luminescence) according to the manufacturer's instructions.

-

3.2.3. Uridine Rescue Experiment to Confirm On-Target Activity

To confirm that the observed anti-proliferative effect is due to the inhibition of the de novo pyrimidine synthesis pathway, a uridine rescue experiment is performed.[10] The addition of exogenous uridine should bypass the enzymatic block and restore cell viability in the presence of the inhibitor.

Protocol Modification: A parallel set of wells is treated with the test compound in the presence of a high concentration of uridine.

3.2.4. Data Analysis and Interpretation

The percentage of cell growth inhibition is calculated for each concentration, and the EC50 value (the concentration required to inhibit cell growth by 50%) is determined. Successful uridine rescue provides strong evidence for on-target DHODH inhibition.

Table 2: Hypothetical Cell-Based Proliferation Data

| Cell Line | Compound | EC50 (nM) | EC50 + Uridine (nM) |

| HL-60 | This compound | [e.g., 100] | > [e.g., 10,000] |

| A375 | This compound | [e.g., 150] | > [e.g., 10,000] |

Part 4: In Vivo Evaluation of this compound

Promising in vitro results should be followed by in vivo studies to assess the compound's efficacy and safety in a whole-organism context.

Xenograft Models for Cancer

4.1.1. Rationale and Model Selection

Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard for evaluating the anti-tumor activity of novel compounds.[21] The choice of cell line for implantation should be based on the in vitro sensitivity data.

Caption: Workflow for a xenograft mouse model study.

4.1.2. Detailed Experimental Protocol

-

Animal Model: Athymic nude mice are commonly used.[21]

-

Tumor Implantation: Subcutaneously inject a suspension of the chosen cancer cell line into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by caliper measurements.

-

Treatment: Once tumors reach a specified size, randomize the mice into treatment and control groups. Administer the test compound (e.g., via oral gavage or intraperitoneal injection) and vehicle control according to a predetermined schedule.[21]

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker assessment).[21]

4.1.3. Endpoint Analysis and Data Interpretation

The primary endpoint is typically tumor growth inhibition. Other important parameters include changes in body weight (as a measure of toxicity) and survival.

Table 3: Hypothetical In Vivo Efficacy Data (Xenograft Model)

| Treatment Group | Number of Animals | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) |

| Vehicle Control | 10 | [e.g., 1500] | - |

| This compound (Dose 1) | 10 | [e.g., 750] | [e.g., 50] |

| This compound (Dose 2) | 10 | [e.g., 450] | [e.g., 70] |

Part 5: Future Directions and Conclusion

This guide has provided a comprehensive framework for the preclinical evaluation of this compound as a potential DHODH inhibitor. Following the successful completion of these studies, further investigations would include pharmacokinetic and pharmacodynamic (PK/PD) studies, toxicology assessments, and exploration of combination therapies.

The inhibition of DHODH is a clinically validated strategy for the treatment of cancer and autoimmune diseases. The systematic approach outlined here will enable a thorough characterization of this compound and determine its potential as a novel therapeutic agent.

References

- Benchchem. (n.d.). Application Notes and Protocols for DHODH Inhibitor Treatment in In Vivo Animal Models.

- Patsnap Synapse. (2024, June 21). What are DHODH inhibitors and how do they work?

- NIH. (n.d.). A Broad Antiviral Strategy: Inhibitors of Human DHODH Pave the Way for Host-Targeting Antivirals against Emerging and Re-Emerging Viruses.

- (2023, November 23). What are DHODH inhibitors and how do you quickly get the latest development progress?

- Taylor & Francis Online. (n.d.). The pathway to pyrimidines: The essential focus on dihydroorotate dehydrogenase, the mitochondrial enzyme coupled to the respiratory chain.

- PubMed. (n.d.). A Patent Review of Human Dihydroorotate Dehydrogenase (hDHODH) Inhibitors as Anticancer Agents and their Other Therapeutic Applications (1999-2022).

- Benchchem. (n.d.). Cross-Validation of DHODH Inhibitor Activity: A Comparative Guide.

- PMC - NIH. (2020, May 7). Use of Dihydroorotate Dehydrogenase Inhibitors for Treatment of Autoimmune Diseases and Cancer.

- (2025, November 17). The Growing Impact of DHODH Inhibitors in Therapeutic Development.

- PMC - NIH. (n.d.). The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia.

- Wikipedia. (n.d.). Dihydroorotate dehydrogenase.

- ASM Journals. (n.d.). Pyrimidine Pathway-Dependent and -Independent Functions of the Toxoplasma gondii Mitochondrial Dihydroorotate Dehydrogenase | Infection and Immunity.

- Benchchem. (n.d.). Navigating the Landscape of DHODH Inhibition: A Technical Guide to Preliminary In Vitro Studies.

- PubMed. (2008, August 26). The structures of human dihydroorotate dehydrogenase with and without inhibitor reveal conformational flexibility in the inhibitor and substrate binding sites.

- Proteopedia. (2020, February 18). Dihydroorotate dehydrogenase.

- PMC - PubMed Central. (n.d.). Inhibition of pyrimidine biosynthesis targets protein translation in acute myeloid leukemia.

- Benchchem. (n.d.). Developing Cellular and Enzymatic Assays with DHODH-IN-11: Application Notes and Protocols.

- (2022, July 7). Inhibition of pyrimidine biosynthesis targets protein translation in acute myeloid leukemia.

- PMC - PubMed Central. (n.d.). Reactivation of Dihydroorotate Dehydrogenase-Driven Pyrimidine Biosynthesis Restores Tumor Growth of Respiration-Deficient Cancer Cells.

- Santa Cruz Biotechnology. (n.d.). DHODH Inhibitors.

- Creative Biostructure. (n.d.). Structural Research of Dihydroorotate Dehydrogenases (DHODH).

- NIH. (n.d.). A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode.

- (2024, March 22). Abstract 5787: Structure-function mapping of DHODH shows deviations in protein structure.

- ResearchGate. (n.d.). DHODH expression in a panel of cell lines and their sensitivity to DHODH inhibitors.

- PMC - NIH. (n.d.). Dihydroorotate dehydrogenase promotes cell proliferation and suppresses cell death in esophageal squamous cell carcinoma and colorectal carcinoma.

- Benchchem. (n.d.). Assessing the Selectivity of DHODH-IN-11 for Dihydroorotate Dehydrogenase.

- ChemicalBook. (n.d.). 2-CHLORO-N-PYRIDIN-2-YL-ACETAMIDE synthesis.

- PMC - NIH. (2020, October 15). Elevated DHODH expression promotes cell proliferation via stabilizing β-catenin in esophageal squamous cell carcinoma.

- Smolecule. (n.d.). Buy 2-Chloro-N-pyrimidin-5-yl-acetamide.

- PMC - NIH. (n.d.). DHODH Inhibition Suppresses MYC and Inhibits the Growth of Medulloblastoma in a Novel In Vivo Zebrafish Model.

- PubMed Central. (2022, January 31). A Combined Chemical, Computational, and In Vitro Approach Identifies SBL-105 as Novel DHODH Inhibitor in Acute Myeloid Leukemia Cells.

- ChemicalBook. (2025, July 24). 2-CHLORO-N-PYRIDIN-2-YL-ACETAMIDE.

- PMC - NIH. (2019, November 6). Identification of DHODH as a therapeutic target in small cell lung cancer.

- PubMed Central. (2023, September 15). Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling.

- Chemical Synthesis Database. (2025, May 20). 2-chloro-N-(2,4-diamino-6-hydroxy-5-pyrimidinyl)acetamide.

- MDPI. (2024, December 13). DHODH Inhibition Suppresses MYC and Inhibits the Growth of Medulloblastoma in a Novel In Vivo Zebrafish Model.

- PubChem. (n.d.). 2-Chloro-N-pyridin-2-yl-acetamide.

- Benchchem. (n.d.). 2-chloro-N-(pyridin-4-yl)acetamide|Chemical Building Block.

- Benchchem. (n.d.). The Pivotal Role of 2-Chloro-N-(pyridin-4-yl)acetamide in Synthetic Chemistry.

- (n.d.). Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay.

- PubChemLite. (n.d.). 2-chloro-n-(pyrimidin-2-yl)acetamide.

Sources

- 1. hanzuzhisheng.com [hanzuzhisheng.com]

- 2. What are DHODH inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]

- 3. A Broad Antiviral Strategy: Inhibitors of Human DHODH Pave the Way for Host-Targeting Antivirals against Emerging and Re-Emerging Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Dihydroorotate dehydrogenase - Wikipedia [en.wikipedia.org]

- 6. Inhibition of pyrimidine biosynthesis targets protein translation in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Patent Review of Human Dihydroorotate Dehydrogenase (hDHODH) Inhibitors as Anticancer Agents and their Other Therapeutic Applications (1999-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Inhibition of pyrimidine biosynthesis targets protein translation in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]

- 13. creative-biostructure.com [creative-biostructure.com]

- 14. The structures of human dihydroorotate dehydrogenase with and without inhibitor reveal conformational flexibility in the inhibitor and substrate binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Dihydroorotate dehydrogenase - Proteopedia, life in 3D [proteopedia.org]

- 16. PubChemLite - 2-chloro-n-(pyrimidin-2-yl)acetamide (C6H6ClN3O) [pubchemlite.lcsb.uni.lu]

- 17. 2-CHLORO-N-PYRIDIN-2-YL-ACETAMIDE synthesis - chemicalbook [chemicalbook.com]

- 18. 2-CHLORO-N-PYRIDIN-2-YL-ACETAMIDE | 5221-37-4 [chemicalbook.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. researchgate.net [researchgate.net]

- 21. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Therapeutic Potential of 2-Chloro-N-pyrimidin-2-yl-acetamide: A Scaffold for Discovery

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Chloro-N-pyrimidin-2-yl-acetamide emerges as a compelling starting point for therapeutic innovation, strategically combining two pharmacologically significant motifs: the 2-aminopyrimidine core and a reactive chloroacetamide side chain. The pyrimidine ring is a cornerstone of numerous approved drugs, valued for its ability to engage with biological targets through hydrogen bonding.[1][2] The chloroacetamide moiety, a known alkylating agent, offers a mechanism for covalent inhibition, a strategy gaining traction in modern drug design for achieving enhanced potency and prolonged duration of action.[3][4] While direct biological data on this specific molecule is nascent, a robust analysis of structurally related analogs suggests high potential in two primary therapeutic areas: oncology and infectious diseases. Analogs have demonstrated potent activity as inhibitors of dihydroorotate dehydrogenase (DHODH), a critical enzyme in pyrimidine biosynthesis, thereby presenting a clear antiproliferative strategy.[5] Concurrently, the inherent reactivity of the chloroacetamide group points toward broad-spectrum antimicrobial applications.[6] This guide provides a comprehensive technical overview of its synthesis, postulated mechanisms of action, and a detailed roadmap for its preclinical evaluation.

Introduction: The Scientific Rationale

In the landscape of medicinal chemistry, the strategic combination of known pharmacophores is a time-honored approach to generating novel lead compounds. This compound is a quintessential example of this design philosophy.

-

The 2-Aminopyrimidine Core: This heterocyclic scaffold is a privileged structure in drug discovery. Its nitrogen atoms act as key hydrogen bond acceptors and donors, enabling precise interactions with a multitude of biological targets.[1] This is evidenced by its presence in highly successful marketed drugs such as the kinase inhibitor Imatinib and the CDK4/6 inhibitor Palbociclib, highlighting its validated role in modulating critical cellular pathways.[7]

-

The Chloroacetamide Moiety: Far from being a simple linker, the α-chloroacetamide group is a reactive warhead. The electron-withdrawing effect of the adjacent carbonyl group and the chlorine atom renders the α-carbon electrophilic and susceptible to nucleophilic attack by residues like cysteine or histidine within an enzyme's active site. This capacity to form covalent bonds can lead to irreversible inhibition, a mechanism often associated with potent and durable pharmacological effects.[4] Studies have confirmed that the presence of the chloro atom can significantly enhance the antimicrobial activity of acetamide-based compounds.[4]

The deliberate fusion of these two components in this compound creates a molecule with a dual-threat potential: the pyrimidine core to guide the molecule to specific biological targets and the chloroacetamide warhead to covalently inactivate them.

Synthesis and Characterization

The synthesis of this compound is readily achievable through a standard and robust nucleophilic acyl substitution. This approach is selected for its high efficiency, operational simplicity, and the commercial availability of the starting materials.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 52687-97-5 | [8][9] |

| Molecular Formula | C₆H₆ClN₃O | [10] |

| Molecular Weight | 171.59 g/mol | [10] |

| IUPAC Name | 2-chloro-N-pyrimidin-2-ylacetamide | [10] |

| Canonical SMILES | C1=CN=C(N=C1)NC(=O)CCl | [11] |

Detailed Synthesis Protocol

Reaction: Acylation of 2-aminopyrimidine with chloroacetyl chloride.

Rationale: This is a direct and widely employed method for forming the amide bond. 2-aminopyrimidine serves as the nucleophile, attacking the highly electrophilic carbonyl carbon of chloroacetyl chloride. A non-nucleophilic base, such as triethylamine, is crucial to neutralize the hydrochloric acid byproduct, driving the reaction to completion and preventing protonation of the starting amine.

Materials:

-

2-aminopyrimidine (1.0 eq)

-

Chloroacetyl chloride (1.1 eq)

-

Triethylamine (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 2-aminopyrimidine (1.0 eq) and anhydrous DCM. Stir until fully dissolved.

-

Cooling: Cool the flask to 0 °C in an ice-water bath.

-

Base Addition: Add triethylamine (1.2 eq) to the solution and stir for 5 minutes.

-

Acylation: Add chloroacetyl chloride (1.1 eq) dropwise to the cooled solution over 15-20 minutes. A precipitate (triethylamine hydrochloride) will form.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor progress using Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).

-

Drying & Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure product.

Workflow: Synthesis and Purification

Caption: Workflow for the synthesis and purification of this compound.

Postulated Mechanisms of Action & Therapeutic Hypotheses

Based on robust data from close structural analogs, we can formulate two primary, non-mutually exclusive hypotheses for the therapeutic action of this compound.

Hypothesis 1: Anticancer Activity via Inhibition of Pyrimidine Biosynthesis

The most compelling hypothesis is derived from the known activity of 2-Chloro-N-pyrimidin-5-yl -acetamide, which acts as a potent inhibitor of dihydroorotate dehydrogenase (DHODH).[5] DHODH is the fourth and rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the production of nucleotides required for DNA and RNA synthesis.

Scientific Rationale: Cancer cells exhibit a high proliferation rate and an increased demand for nucleotides. This makes them particularly vulnerable to inhibitors of nucleotide synthesis. By blocking DHODH, the compound would deplete the cellular pool of pyrimidines, leading to cell cycle arrest at the S-phase and subsequent apoptosis. This targeted approach is expected to have a greater effect on rapidly dividing cancer cells than on quiescent, healthy cells.

Caption: Proposed inhibition of the de novo pyrimidine biosynthesis pathway via DHODH.

Hypothesis 2: Broad-Spectrum Activity via Covalent Alkylation

The electrophilic nature of the α-chloroacetamide moiety provides a strong basis for a mechanism involving covalent modification of protein targets.[3]

Scientific Rationale: This mechanism is not limited to a single enzyme but can be applied to any protein with a suitably positioned nucleophilic residue (e.g., Cys, His, Lys) in a functionally important region. In bacteria and fungi, this could involve enzymes essential for cell wall synthesis, metabolism, or virulence.[10] In cancer cells, this could target key cysteine-containing proteins involved in signaling or redox homeostasis. The pyrimidine portion of the molecule would serve to increase the local concentration of the compound near specific targets, enhancing the probability of a covalent reaction.

Caption: General mechanism of target inactivation via covalent alkylation by the chloroacetamide moiety.

Preclinical Evaluation Strategies

To systematically validate these hypotheses, a tiered approach to preclinical testing is recommended, beginning with broad phenotypic screening and progressing to specific mechanism-of-action studies.

Tier 1: In Vitro Phenotypic Screening

A. Anticancer Cell Viability Assay

-

Objective: To determine the cytotoxic and antiproliferative effects of the compound across a diverse panel of human cancer cell lines.

-

Methodology (MTT Assay Protocol):

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 breast, HCT116 colon, A549 lung) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare a 2-fold serial dilution of this compound (e.g., from 100 µM to 0.1 µM) in culture medium. Replace the medium in the cell plates with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plates for 72 hours at 37 °C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Readout: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

-

-

Data Presentation:

Cell Line Cancer Type IC₅₀ (µM) MCF-7 Breast Experimental Value HCT116 Colon Experimental Value A549 Lung Experimental Value | PANC-1 | Pancreatic | Experimental Value |

B. Antimicrobial Susceptibility Testing

-

Objective: To assess the compound's antibacterial and antifungal activity and determine its spectrum.

-

Methodology (Broth Microdilution for MIC):

-

Inoculum Prep: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a concentration of 5 x 10⁵ CFU/mL in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi).

-

Compound Dilution: Prepare a 2-fold serial dilution of the compound in a 96-well plate using the broth.

-

Inoculation: Add the standardized inoculum to each well. Include a positive control (no drug) and a negative control (no bacteria).

-

Incubation: Incubate the plates at 37 °C for 18-24 hours (for bacteria) or 48 hours (for fungi).

-

Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

-

Data Presentation:

Organism Gram Type / Class MIC (µg/mL) S. aureus ATCC 29213 Gram-positive Experimental Value E. coli ATCC 25922 Gram-negative Experimental Value K. pneumoniae ATCC 700603 Gram-negative Experimental Value | C. albicans ATCC 90028 | Fungus | Experimental Value |

Tier 2: Mechanism of Action (MoA) Studies

-

DHODH Enzyme Inhibition Assay: To directly test Hypothesis 1, a cell-free enzymatic assay using recombinant human DHODH can be performed. The assay measures the reduction of a substrate (e.g., DCIP) coupled to the oxidation of dihydroorotate. A dose-dependent decrease in signal in the presence of the compound would confirm direct enzyme inhibition.

-

Covalent Binding Assay: To investigate Hypothesis 2, mass spectrometry can be employed. Incubating the compound with a model cysteine-containing peptide or a target protein and analyzing the resulting mass shift can provide direct evidence of covalent adduct formation.

Future Directions and Conclusion

This compound stands as a promising lead scaffold with clear, testable therapeutic hypotheses grounded in the established pharmacology of its constituent parts. The preclinical data generated from the proposed evaluation strategy will be critical in validating its potential.

Positive outcomes would warrant progression to several key areas:

-

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogs by modifying the pyrimidine ring and the N-aryl substituent to optimize potency, selectivity, and pharmacokinetic properties.

-

Toxicity Profiling: Initial cytotoxicity screening against non-cancerous cell lines (e.g., HEK293) to determine a preliminary therapeutic index.

-

In Vivo Efficacy Models: Should in vitro potency and selectivity be confirmed, testing the compound in animal models of cancer (e.g., xenograft studies) or infection will be the crucial next step.

References

-

Title: 2-Chloro-N-pyridin-2-yl-acetamide | C7H7ClN2O | CID 289435 Source: PubChem URL: [Link]

-

Title: Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors Source: National Institutes of Health (PMC) URL: [Link]

-

Title: SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES Source: International Journal of Pharma Sciences and Research URL: [Link]

-

Title: A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents Source: Preprints.org URL: [Link]

-

Title: Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact Source: Preprints.org URL: [Link]

-

Title: Recent advancements of pyrimidine chemistry thriving deeper into drug discovery Source: Taylor & Francis Online URL: [Link]

-

Title: Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis Source: National Institutes of Health (PMC) URL: [Link]

-

Title: Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines] Source: ACS Publications URL: [Link]

-

Title: Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies Source: National Institutes of Health (PMC) URL: [Link]

-

Title: (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide... Source: ResearchGate URL: [Link]

-

Title: (PDF) Characterization, Synthesis and Study of Biological Activity of new Derivatives of Sulphadiazine Source: ResearchGate URL: [Link]

-

Title: 2-chloro-n-(pyrimidin-2-yl)acetamide Source: PubChemLite URL: [Link]

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. gsconlinepress.com [gsconlinepress.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Buy 2-Chloro-N-pyrimidin-5-yl-acetamide [smolecule.com]

- 6. ijpsr.info [ijpsr.info]

- 7. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 52687-97-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. This compound | 52687-97-5 [amp.chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. PubChemLite - 2-chloro-n-(pyrimidin-2-yl)acetamide (C6H6ClN3O) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to 2-Chloro-N-pyrimidin-2-yl-acetamide Derivatives and Their Biological Activity

Abstract

The pyrimidine nucleus is a cornerstone pharmacophore in medicinal chemistry, integral to the structure of nucleic acids and a plethora of therapeutic agents. When functionalized with a reactive 2-chloro-N-acetamide moiety, it gives rise to a class of compounds with significant and diverse biological activities. This technical guide provides a comprehensive exploration of 2-Chloro-N-pyrimidin-2-yl-acetamide derivatives, intended for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies for these compounds, provide a detailed analysis of their anticancer, antimicrobial, and insecticidal properties, and elucidate the underlying mechanisms of action. This guide is designed to be a self-validating system, offering field-proven insights and detailed experimental protocols to empower further research and development in this promising area of medicinal chemistry.

Introduction: The Pyrimidine Scaffold in Drug Discovery

The pyrimidine ring system is a fundamental heterocyclic structure found in nature, most notably as a core component of the nucleobases cytosine, thymine, and uracil in DNA and RNA.[1] This inherent biological relevance has made pyrimidine and its derivatives a fertile ground for the discovery of novel therapeutic agents. The versatility of the pyrimidine scaffold allows for extensive chemical modification, leading to compounds that can interact with a wide array of biological targets with high specificity.[2]

The introduction of a 2-chloro-N-acetamide group onto the pyrimidine ring creates a molecule with a dual-function character. The pyrimidine core often serves as the primary recognition element, binding to specific sites on target proteins, while the reactive chloroacetamide moiety can act as an electrophile, forming covalent bonds with nucleophilic residues in the target's active site, or as a handle for further synthetic elaboration.[3] This combination has led to the development of derivatives with potent biological activities, including anticancer, antimicrobial, and insecticidal effects.[4][5][6] This guide will provide an in-depth examination of these properties and the methodologies to explore them.

Synthesis of this compound Derivatives

The synthesis of the core structure, this compound, is typically achieved through the acylation of 2-aminopyrimidine with chloroacetyl chloride. This reaction is a standard nucleophilic acyl substitution where the amino group of the pyrimidine acts as the nucleophile.[7] Various derivatives can then be synthesized by modifying the pyrimidine ring or by substituting the chlorine atom of the acetamide group.

General Synthetic Scheme

The general synthesis involves the reaction of a 2-aminopyrimidine with chloroacetyl chloride in an inert solvent, often in the presence of a base to neutralize the hydrochloric acid byproduct. Microwave-assisted synthesis has been shown to be an efficient method for this transformation, often leading to high yields in short reaction times.[8]

Caption: General reaction scheme for the synthesis of this compound and its derivatives.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is adapted from the microwave-assisted synthesis of the analogous 2-chloro-N-pyridin-2-yl-acetamide and can be optimized for the pyrimidine derivative.[8]

Materials:

-

2-Aminopyrimidine

-

Chloroacetyl chloride

-

1,2-Dichloroethane (or another suitable inert solvent)

-

Anhydrous sodium sulfate

-

Acetonitrile (for recrystallization)

-

Microwave reactor

Procedure:

-

In a 50 mL microwave-safe glass vessel, dissolve 2-aminopyrimidine (1.0 equivalent) in 1,2-dichloroethane (25 mL).

-

Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the solution while stirring.

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the mixture with microwaves at a power of 300 W, maintaining a temperature of 80°C for 5-10 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize any excess acid.

-

Extract the aqueous layer twice with 1,2-dichloroethane.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by recrystallization from acetonitrile to yield this compound.

Biological Activities and Mechanisms of Action

This compound derivatives have demonstrated a wide spectrum of biological activities, with anticancer, antimicrobial, and insecticidal properties being the most prominent.

Anticancer Activity

The pyrimidine scaffold is a well-established pharmacophore in oncology, with numerous approved drugs, such as 5-fluorouracil, being pyrimidine analogs.[1] Derivatives of this compound have shown significant cytotoxic activity against various cancer cell lines.

Mechanism of Action: Kinase Inhibition

A primary mechanism of anticancer action for many pyrimidine derivatives is the inhibition of protein kinases.[2] Protein kinases are crucial enzymes in cellular signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers. Pyrimidine-based inhibitors often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.

One of the key kinase targets is the Epidermal Growth Factor Receptor (EGFR). Overexpression or mutation of EGFR is common in several cancers and leads to uncontrolled cell proliferation. Small molecule inhibitors can bind to the intracellular tyrosine kinase domain of EGFR, blocking its signaling cascade.[9][10]

Caption: Simplified EGFR signaling pathway and its inhibition by a this compound derivative.

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of some representative pyrimidine and acetamide derivatives against various human cancer cell lines.

| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| Indazol-pyrimidine 4f | Pyrimidine Derivative | MCF-7 (Breast) | 1.629 | Doxorubicin | 8.029 |

| Indazol-pyrimidine 4i | Pyrimidine Derivative | MCF-7 (Breast) | 1.841 | Doxorubicin | 8.029 |

| Compound 5g | N-pyridinyl acetamide | MDA-MB-231 (Breast) | 12.5 | - | - |

| Compound 5l | N-pyridinyl acetamide | MDA-MB-231 (Breast) | 1.4 | Sorafenib | 5.2 |

Note: Data is compiled from various sources for illustrative purposes and direct comparison should be made with caution.[1][11][12]

Antimicrobial Activity

The chloroacetamide moiety is a known reactive group that can act as an alkylating agent, a mechanism often associated with antimicrobial effects.[13] The presence of a chlorine atom has been shown to significantly enhance the antimicrobial efficacy of acetamide derivatives.[6]

Mechanism of Action

The antimicrobial action of chloroacetamide derivatives is believed to involve the alkylation of essential biomolecules in pathogens, such as enzymes involved in cell wall synthesis or DNA replication. For instance, these compounds may inhibit penicillin-binding proteins (PBPs), which are crucial for the integrity of the bacterial cell wall.[6] Inhibition of these enzymes leads to a compromised cell wall and eventual cell lysis.

Quantitative Data: Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for some chloro-acetamide derivatives against various bacterial strains.

| Compound ID | Derivative Class | Bacterial Strain | MIC (µg/mL) |

| 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide | Chloro-N-phenyl acetamide | Klebsiella pneumoniae | 512 |

| N-(4-fluoro-3-nitrophenyl) acetamide | N-phenyl acetamide | Klebsiella pneumoniae | 1024 |

| N-chloro aryl acetamide A2 | N-chloro aryl acetamide | Staphylococcus aureus | 20 |

Note: Data is compiled from various sources for illustrative purposes.[14]

Insecticidal Activity

Pyrimidine derivatives are utilized in the development of agrochemicals due to their potent insecticidal activity.[15] Some commercial insecticides, such as pirimiphos-methyl, contain a pyrimidine moiety.

Mechanism of Action

The insecticidal mechanism of some pyrimidine derivatives involves the regulation of insect growth.[16] The chloroacetamide group is also found in some herbicides, where it inhibits the synthesis of very-long-chain fatty acids (VLCFAs), which are essential components of cell membranes.[17] A similar mechanism could be at play in the insecticidal activity of these compounds.

Quantitative Data: Insecticidal Activity

The following table shows the lethal concentration (LC50) values for some pyridine and pyrimidine derivatives against the cowpea aphid (Aphis craccivora).

| Compound ID | Derivative Class | Insect | LC50 (ppm) - 24h | Reference Compound | LC50 (ppm) - 24h |

| Compound 2 | N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide | Cowpea aphid (nymphs) | 0.029 | Acetamiprid | 0.045 |

| Compound 4 | 8-chloropyrimidine derivative | Cowpea aphid (nymphs) | 0.023 | Acetamiprid | 0.045 |

| Compound 4d | Pyrimidine derivative | Aedes aegypti (larvae) | 2 (70% mortality) | - | - |

Note: Data is compiled from various sources for illustrative purposes.[18][19][20]

Experimental Protocols for Biological Evaluation

To ensure the trustworthiness and reproducibility of research findings, standardized and detailed experimental protocols are essential.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[9]

Caption: Experimental workflow for the MTT assay to determine anticancer activity.

Step-by-Step Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubation for Attachment: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow the cells to attach.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation with Compound: Incubate the plate for 48 to 72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubation for Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals.

-